Benzoic acid, 4-chloro-, trimethylsilyl ester

Description

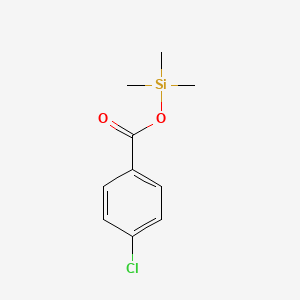

Benzoic acid, 4-chloro-, trimethylsilyl ester is a derivative of benzoic acid featuring a chlorine substituent at the para position (4-position) and a trimethylsilyl (TMS) ester group. This compound is structurally characterized by the substitution of the carboxylic acid’s hydroxyl group with a TMS moiety, enhancing its volatility and thermal stability, making it suitable for gas chromatography-mass spectrometry (GC-MS) analysis . The chloro substituent increases molecular weight and polarity compared to unsubstituted benzoic acid esters, influencing its chromatographic retention and reactivity .

Properties

CAS No. |

25436-27-5 |

|---|---|

Molecular Formula |

C10H13ClO2Si |

Molecular Weight |

228.74 g/mol |

IUPAC Name |

trimethylsilyl 4-chlorobenzoate |

InChI |

InChI=1S/C10H13ClO2Si/c1-14(2,3)13-10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |

InChI Key |

XGABXNUFKZKQCO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Silylation of 4-Chlorobenzoic Acid

One common approach is the direct silylation of 4-chlorobenzoic acid using trimethylsilyl chloride or trimethylsilyl triflate in the presence of a base. This reaction typically proceeds under anhydrous conditions to avoid hydrolysis of the silyl reagent.

- Reagents: 4-chlorobenzoic acid, trimethylsilyl chloride (TMSCl) or trimethylsilyl triflate (TMSOTf), base (e.g., triethylamine or pyridine)

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)

- Conditions: Stirring at room temperature or mild heating under inert atmosphere (nitrogen or argon)

- Reaction:

$$

\text{4-chlorobenzoic acid} + \text{TMSCl} \xrightarrow[\text{base}]{\text{solvent}} \text{4-chlorobenzoic acid, trimethylsilyl ester} + \text{HCl}

$$

The base scavenges the generated HCl, driving the reaction forward. The product is isolated by aqueous workup and purification via distillation or chromatography.

Protection via 2-(Trimethylsilyl)ethoxymethyl Chloride Intermediate

A more complex multi-step method involves the use of 2-(trimethylsilyl)ethoxymethyl chloride as a protecting agent for amino or hydroxyl groups during the synthesis of intermediates related to 4-chlorobenzoic acid derivatives. Although this method is primarily described for related compounds such as 2-chloro-4-fluorobenzoic acid derivatives, the silyl protection strategy is adaptable for preparing the trimethylsilyl ester of 4-chlorobenzoic acid.

The method includes:

- Amino protection by reaction with 2-(trimethylsilyl)ethoxymethyl chloride.

- Subsequent oxidation and hydrolysis steps to obtain the silyl-protected benzoic acid derivative.

This approach is detailed in patent CN105732357A, which outlines reaction conditions including the use of ionic liquids, titanium tetrachloride catalysis, hydrogen peroxide oxidation, and controlled temperature and pressure to achieve high yields (above 90%) of silyl-protected intermediates.

Esterification via Methanolysis Followed by Silylation

Another indirect approach involves first converting 4-chlorobenzoic acid to its methyl ester via reflux with methanol and sulfuric acid, followed by hydrazinolysis or other transformations. Afterward, the free acid or ester can be silylated using trimethylsilyl reagents. This method is common in the synthesis of benzohydrazides and related hydrazones, where silyl protection is used for selective reactivity.

Synthesis via Organometallic Intermediates

In advanced synthetic protocols, organometallic intermediates such as 4-bis-(trimethylsilyl)ethoxymethyl amino-2-chlorobenzaldehyde are prepared and then converted to silyl esters through oxidation and catalytic hydrogenation steps. These methods employ titanium tetrachloride catalysis and triphenylphosphine palladium chloride under hydrogen atmosphere, followed by oxidation with hydrogen peroxide to yield silyl-protected benzoic acid derivatives with high purity and yield (above 90%).

Experimental Data and Reaction Outcomes

The following table summarizes key reaction parameters and yields from the detailed preparation methods reported in patent CN105732357A:

| Step | Reactants / Conditions | Reaction Time | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | m-chloroaniline, K2CO3, KI, ionic liquid, 2-(trimethylsilyl)ethoxymethyl chloride | 1–3 h | 100 | 85 | Formation of N,N-bis-(trimethylsilyl)ethoxymethyl-3-chloroaniline |

| 2 | Product from step 1, ionic liquid, water, TiCl4 | 2–5 h | Room temp to 50 | 89–92 | Formation of 4-bis-(trimethylsilyl)ethoxymethyl amino-2-chlorobenzaldehyde |

| 3 | Product from step 2, H2O2, organic solvent, PdCl2(PPh3)2, H2 atmosphere | 5–8 h | 50–70 | 90–96 | Conversion to 4-amino-2-chlorobenzoic acid |

| 4 | Product from step 3, ionic liquid, water, H2O2, KF, phosphotungstic acid ammonium salt | 2–3 h + 1–3 h stirring | 40–50 | 97.5 | Final oxidation to 2-chloro-4-fluorobenzoic acid |

These steps demonstrate high efficiency and selectivity, with yields consistently above 85%, indicating robust synthetic protocols for silyl-protected benzoic acid derivatives.

Analytical Characterization

Typical characterization methods for confirming the formation of this compound include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^{1}H$$ NMR shows characteristic singlets for the trimethylsilyl methyl protons near 0.0–0.3 ppm.

- $$^{13}C$$ NMR reveals signals for the silyl methyl carbons around -1 to 2 ppm.

- Mass Spectrometry (MS):

- High-resolution MS confirms molecular weight consistent with the silyl ester.

- Infrared (IR) Spectroscopy:

- Disappearance or shift of the carboxylic acid O–H stretch (~2500–3300 cm$$^{-1}$$) replaced by ester C=O stretch (~1730 cm$$^{-1}$$).

- Melting Point and Purity:

- Melting points consistent with literature values and purity assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

For example, a related trimethylsilyl benzoic acid methyl ester derivative showed $$^{1}H$$ NMR peaks for Si–CH$$_3$$ at 0.35 and 0.50 ppm, confirming silylation.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-chloro-, trimethylsilyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 4-chlorobenzoic acid and trimethylsilanol.

Substitution Reactions: The chlorine atom can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed:

Hydrolysis: 4-Chlorobenzoic acid and trimethylsilanol.

Substitution Reactions: Products depend on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Chemistry: Benzoic acid, 4-chloro-, trimethylsilyl ester is used as a reagent in organic synthesis, particularly in the preparation of other organosilicon compounds .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, trimethylsilyl ester is primarily related to its reactivity as an ester and its ability to undergo hydrolysis and substitution reactions. The trimethylsilyl group can be cleaved under acidic or basic conditions, releasing the active 4-chlorobenzoic acid .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related esters:

Research Findings and Implications

- Analytical Chemistry : TMS esters, including the target compound, are widely used in derivatization strategies for carboxylic acid analysis. The 4-chloro substituent can aid in distinguishing isomers in complex matrices .

- Natural Product Chemistry : Derivatives like 4-[(TMS)oxy]-benzoic acid TMS ester are reported in plant extracts, suggesting roles as secondary metabolites or artifacts of silylation during extraction .

- Environmental Persistence : Simple esters (e.g., butyl) are prioritized in environmental contaminant lists due to widespread industrial use, while TMS esters are less persistent but critical in laboratory settings .

Biological Activity

Benzoic acid, 4-chloro-, trimethylsilyl ester (CAS No. 25436-27-5) is a derivative of benzoic acid that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, focusing on its effects on cellular systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₉H₁₁ClO₂Si

- Molecular Weight : 202.72 g/mol

Mechanisms of Biological Activity

Research indicates that benzoic acid derivatives, including the trimethylsilyl ester, exhibit several biological activities:

- Proteostasis Modulation : Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. This modulation is crucial for maintaining cellular homeostasis and has implications for aging and neurodegenerative diseases .

- Enzymatic Activation : Compounds related to benzoic acid have been found to activate cathepsins B and L, enzymes involved in protein degradation. The trimethylsilyl ester specifically enhances these activities, promoting proteolytic processes essential for cell survival .

Table 1: Summary of Biological Activities of Benzoic Acid Derivatives

Case Studies

-

Study on Cellular Proteostasis :

A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts. The findings indicated that specific derivatives significantly enhanced both UPP and ALP activities without inducing cytotoxicity at concentrations up to 10 μg/mL. The most potent compound was identified as a mono-halogenated derivative, which showed a remarkable increase in cathepsin activity . -

Antimicrobial Activity :

Research has demonstrated that benzoic acid derivatives possess antimicrobial properties, inhibiting the growth of various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and metabolic processes . -

Antioxidant Properties :

Various studies have highlighted the antioxidant capabilities of benzoic acid derivatives, which are beneficial in reducing oxidative stress in cells. This property is particularly relevant for developing therapeutic agents against oxidative stress-related diseases .

Q & A

Q. Basic Research Focus

- GC-MS : Derivatized TMS esters are volatile and thermally stable, enabling separation and identification. For example, GC-MS analysis using a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 300°C at 10°C/min) provides retention time (~20–25 min) and characteristic fragmentation patterns (e.g., m/z 194 [M⁺ – TMS]) .

- NMR : Key signals include:

Advanced Consideration : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns and confirm molecular formula (C₁₀H₁₃ClO₂Si, exact mass 228.0345).

How can researchers resolve discrepancies in spectral data, such as unexpected peaks in GC-MS or shifts in NMR?

Q. Advanced Research Focus

- GC-MS Artifacts : Spurious peaks may arise from incomplete derivatization or hydrolysis. Validate derivatization completeness by spiking with deuterated TMS agents (e.g., d₉-BSTFA) and monitoring isotopic patterns .

- NMR Shifts : Aromatic proton shifts may vary due to residual moisture or solvent impurities. Dry samples over molecular sieves and compare with authentic standards .

- Contamination Check : Run blank samples to rule out column bleed (GC-MS) or solvent impurities (NMR).

Methodological Example : In GC-MS, if a peak at m/z 207 is observed, investigate potential formation of chlorinated byproducts via side reactions (e.g., residual HCl).

What strategies improve detection sensitivity for trace-level analysis of this compound in complex biological matrices?

Q. Advanced Research Focus

- Derivatization Optimization : Increase BSTFA:analyte molar ratio (5:1) and extend reaction time to 2 hours for low-concentration samples .

- Matrix Cleanup : Use solid-phase extraction (SPE) with C18 cartridges to remove interfering lipids/proteins.

- Internal Standards : Spike with deuterated analogs (e.g., d₃-TMS ester) to correct for recovery losses .

- GC-MS Parameters : Employ selected ion monitoring (SIM) for m/z 194 and 196 (Cl isotope) to enhance signal-to-noise ratios.

Validation : Perform spike-and-recovery tests at 10 ppb–1 ppm to establish linearity (R² > 0.995) and limit of detection (LOD < 1 ppb).

How does the 4-chloro substituent influence the compound’s reactivity compared to other derivatives?

Basic Research Focus

The electron-withdrawing chloro group at the para position:

- Increases Acidity : Enhances silylation efficiency compared to non-halogenated analogs.

- Alters Stability : Reduces susceptibility to hydrolysis relative to ortho-substituted TMS esters due to steric protection .

Advanced Consideration : Computational modeling (e.g., DFT) can predict charge distribution and reactivity. Compare with 3-chloro or 2-fluoro analogs (see EPA DSSTox data ).

What are the critical storage conditions to ensure long-term stability of this compound?

Q. Basic Research Focus

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- Moisture Control : Use airtight containers with desiccants (e.g., silica gel).

- Solvent : Dissolve in anhydrous hexane or toluene to minimize hydrolysis .

Stability Testing : Monitor via periodic GC-MS analysis; degradation manifests as a new peak corresponding to 4-chlorobenzoic acid (retention time ~15 min ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.